molecular formula C6H7Cl2NO4 B2886328 3-Chloro-1-methylpyridin-1-ium perchlorate CAS No. 54560-60-0

3-Chloro-1-methylpyridin-1-ium perchlorate

Cat. No.: B2886328
CAS No.: 54560-60-0
M. Wt: 228.03
InChI Key: QDNZKHRDNABPOK-UHFFFAOYSA-M
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Description

3-Chloro-1-methylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C6H7Cl2NO4 and a molecular weight of 228.03 g/mol . It is a pyridine derivative, characterized by the presence of a chlorine atom and a methyl group attached to the nitrogen atom of the pyridine ring, along with a perchlorate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methylpyridin-1-ium perchlorate typically involves the reaction of 3-chloropyridine with methyl iodide in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt . The reaction conditions often include:

    Solvent: Acetone or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methylpyridin-1-ium perchlorate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol would yield a thioether derivative .

Scientific Research Applications

3-Chloro-1-methylpyridin-1-ium perchlorate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-1-methylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The chlorine and methyl groups on the pyridine ring can influence its binding affinity and specificity. The perchlorate anion may also play a role in stabilizing the compound and facilitating its interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyridine: Lacks the methyl group and perchlorate anion.

    1-Methylpyridinium Chloride: Lacks the chlorine atom and perchlorate anion.

    Pyridinium Perchlorate: Lacks both the chlorine and methyl groups.

Uniqueness

3-Chloro-1-methylpyridin-1-ium perchlorate is unique due to the combination of its chlorine and methyl substituents on the pyridine ring, along with the perchlorate anion. This unique structure imparts specific chemical and physical properties that differentiate it from other pyridine derivatives.

Properties

IUPAC Name

3-chloro-1-methylpyridin-1-ium;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN.ClHO4/c1-8-4-2-3-6(7)5-8;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNZKHRDNABPOK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)Cl.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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